7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring a benzoimidazole-thioethyl side chain and a pyrrolidine substituent at the 8-position. Its molecular structure is characterized by:
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S/c1-24-16-15(17(28)25(2)20(24)29)27(19(23-16)26-9-5-6-10-26)11-12-30-18-21-13-7-3-4-8-14(13)22-18/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGNGATYALLBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-54-9 | |
| Record name | 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to a class of purine derivatives. Its unique structural features, including a benzimidazole moiety and thioether functionality, suggest significant pharmacological potential. This article reviews the biological activity of this compound based on diverse sources, highlighting its interactions with biological targets, synthesis pathways, and relevant case studies.
Structural Characteristics
The compound features:
- Purine Core : Known for its role in nucleic acid structure and function.
- Benzimidazole Moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Thioether Group : Enhances reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Antifungal | Moderate activity against fungal pathogens. |
| Anticancer | Induces apoptosis in cancer cell lines. |
| Antiviral | Potential efficacy against viral infections. |
The biological activity of the compound is attributed to several mechanisms:
- Nucleophilic Substitution : The purine ring can undergo reactions that modify its activity.
- Hydrogen Bonding and Hydrophobic Interactions : These interactions facilitate binding to biological targets.
- Induction of Apoptosis : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to cell death.
Antiproliferative Activity
A study evaluated the antiproliferative effects of benzimidazole derivatives on the MDA-MB-231 breast cancer cell line. Compound 2g demonstrated significant inhibition with an IC50 value lower than standard treatments like doxorubicin .
Antimicrobial Efficacy
Research on related compounds revealed that they exhibited minimal inhibitory concentrations (MICs) against various bacterial strains:
- Streptococcus faecalis: MIC = 8 µg/mL
- Staphylococcus aureus: MIC = 4 µg/mL
- Methicillin-resistant Staphylococcus aureus: MIC = 4 µg/mL .
Antifungal Activity
In vitro tests showed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Reaction of 5,6-diaminouracils with oxazolones under acidic conditions.
- Subsequent modifications to introduce the benzimidazole and thioether functionalities.
Comparative Analysis with Similar Compounds
The following table compares the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole derivatives | Benzimidazole core | Antimicrobial |
| Purine analogs | Modified purine structures | Antiviral |
| Thioether-containing compounds | Presence of sulfur | Anticancer |
This comparison highlights how the specific combination of functional groups in This compound may confer enhanced biological activity compared to simpler analogs.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
A closely related analog, 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 476482-79-8), differs in two key aspects:
8-Position substituent : The analog features a 4-methylpiperidin-1-yl group instead of pyrrolidin-1-yl.
Methylation pattern : The target compound is 1,3-dimethyl , while the analog is 3-methyl (lacking the 1-position methyl) .
Impact of these differences :
- Lipophilicity : The additional methyl group at the 1-position in the target compound may increase logP, improving membrane permeability but reducing aqueous solubility.
| Property | Target Compound | Analog (CAS 476482-79-8) |
|---|---|---|
| Molecular Formula | C20H23N7O2S (estimated) | C21H25N7O2S |
| Molecular Weight | ~437.5 g/mol | 439.5 g/mol |
| 8-Position Substituent | Pyrrolidin-1-yl | 4-Methylpiperidin-1-yl |
| Methyl Groups | 1,3-Dimethyl | 3-Methyl |
Functional Group Modifications in Related Purine Derivatives
lists additional analogs, such as 476480-39-4 and 476480-33-8 , which vary in:
Example SAR Insight :
Computational and Experimental Tools for Comparison
- SimilarityLab (): This tool enables rapid identification of commercially available analogs and predicts target engagement based on consensus activity profiles. For the target compound, replacing pyrrolidine with piperidine could shift activity toward kinases or GPCRs, depending on the substituent’s hydrogen-bonding capacity .
- Hydrogen-bonding patterns, as discussed in , are crucial for understanding aggregation or stability in analogs.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves introducing the benzo[d]imidazol-2-ylthioethyl and pyrrolidin-1-yl moieties to the purine core. Challenges include controlling regioselectivity during substitution reactions and minimizing side products. Methodological solutions include:
- Stepwise alkylation and thioether formation under inert atmospheres to prevent oxidation of sulfur-containing intermediates .
- Optimizing reaction temperatures (e.g., 60–80°C for imidazole coupling) and using catalysts like triethylamine to enhance nucleophilic substitution efficiency .
- Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions on the purine core and verify thioether linkage integration .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass) .
- FT-IR Spectroscopy : Identification of functional groups like C=S (thioether, ~650 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .
Q. What in vitro models are recommended for initial bioactivity assessment?
Preliminary screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases due to the purine scaffold’s affinity for ATP-binding pockets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects, with IC50 calculations .
- Antimicrobial testing : Gram-positive/negative bacterial strains to assess benzo[d]imidazole-derived antimicrobial activity .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the benzo[d]imidazol-2-ylthioethyl moiety?
Advanced strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
